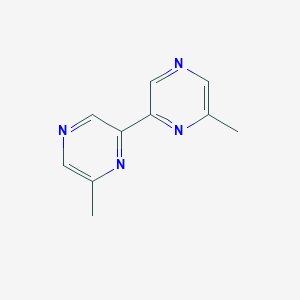

6,6'-Dimethyl-2,2'-bipyrazine

Description

Contextualization within Modern N-Heterocyclic Ligand Chemistry

In the vast field of modern coordination chemistry, N-heterocyclic ligands are foundational building blocks for creating complex molecular architectures with tailored functions. researchgate.net For decades, ligands such as 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen) have been workhorses, prized for their ability to form stable complexes with a wide range of metal ions. However, the quest for novel materials with specific electronic, photophysical, and catalytic properties has driven researchers to explore beyond these conventional scaffolds. Within this context, 2,2'-bipyrazine (B159260) (bpz) and its derivatives have emerged as a compelling class of ligands.

Unlike their bipyridine counterparts, bipyrazines contain two additional nitrogen atoms, which significantly alters their electronic character. These nitrogen atoms act as electron-withdrawing groups, lowering the energy of the ligand's π* orbitals. This fundamental electronic difference has profound implications for the properties of their metal complexes. For instance, in photochemical applications, the lower-lying π* orbitals of bipyrazine can influence the energy of metal-to-ligand charge-transfer (MLCT) states, which are crucial for light-harvesting and photocatalytic processes. scielo.bracs.org Rhenium(I) tricarbonyl complexes containing 2,2'-bipyrazine, for example, exhibit properties that are intermediate between those of analogous 2,2'-bipyridine and 2,2'-bipyrimidine (B1330215) (bpm) complexes. nih.gov

The broader family of N-heterocyclic ligands also includes N-heterocyclic carbenes (NHCs), which are noted for their strong σ-donating properties and their utility in catalysis. nih.gov While structurally different, the rise of NHCs underscores the principle that modifying the heterocyclic core is a powerful strategy for tuning the properties of metal complexes. pageplace.de Bipyrazines fit within this paradigm as ligands that offer a unique electronic profile, complementing the properties of more traditional polypyridyl ligands and enabling the development of new functional molecules.

Rationale for Peripheral Substitution in Bipyrazine Scaffolds

The functionalization of the core 2,2'-bipyrazine structure through peripheral substitution is a key strategy for fine-tuning its chemical behavior. The introduction of substituents, such as the methyl groups in 6,6'-Dimethyl-2,2'-bipyrazine, serves two primary purposes: steric control and electronic modulation.

Steric Hindrance: The placement of bulky groups at the 6 and 6' positions, which are adjacent to the coordinating nitrogen atoms, introduces significant steric hindrance. vulcanchem.com This steric clash directly influences the geometry of the resulting metal complexes and their coordination dynamics. vulcanchem.com For example, the methyl groups in 6,6'-dimethyl-2,2'-bipyridyl, a closely related ligand, are known to force a distorted tetrahedral geometry upon coordination with metal ions like copper(I). nih.gov This distortion can be a deliberate design element to achieve specific catalytic or photophysical properties. Furthermore, introducing steric bulk can facilitate the photoinduced dissociation of other ligands within a complex, a property that is being explored for photochemotherapy. acs.org X-ray crystal structures confirm that the presence of 6,6'-dimethyl substitution leads to significant distortion in the planarity of the ligand when coordinated to a metal center. acs.org

Electronic Tuning: Substituents also exert a powerful electronic influence on the bipyrazine scaffold. Electron-donating groups, such as methyl (CH₃), increase the electron density on the heterocyclic rings. This change can alter the energy levels of the ligand's frontier orbitals. In ruthenium complexes, for example, substitution with electron-donating groups can induce a noticeable blue shift in the lowest energy MLCT absorption band. researchgate.net Conversely, electron-withdrawing groups cause a red shift. researchgate.net This electronic tuning is critical for applications in photocatalysis, where the ability to control the energy of excited states is paramount. The functional impact of such tuning is evident in bimetallic photocatalysts, where the presence of peripheral ester groups on the bipyridine ligands enabled hydrogen gas production, a function absent in the unsubstituted analogue. researchgate.net

The strategic placement of substituents allows chemists to rationally design ligands with properties tailored for specific applications, from creating distorted coordination spheres to modulating the light-absorbing characteristics of a complex.

Overview of Current Research Trajectories Involving 2,2'-Bipyrazine Derivatives

Research involving 2,2'-bipyrazine derivatives is expanding into several key areas of materials science and chemistry, driven by the unique properties imparted by the bipyrazine core and its substituents.

Photocatalysis and Solar Energy Conversion: A significant research thrust is the use of bipyrazine-based complexes in photocatalysis. Ruthenium complexes containing bipyrazine ligands have been investigated for single-site catalytic water oxidation, a critical reaction for artificial photosynthesis. acs.org The electron-accepting nature of the bipyrazine ligand is advantageous in these systems. Furthermore, functionalized bipyridine and bipyrazine ligands are being incorporated into bimetallic photocatalysts designed for hydrogen production. researchgate.net

Molecular Devices and Supramolecular Chemistry: The well-defined coordination chemistry and photophysical properties of bipyrazine complexes make them excellent candidates for the construction of supramolecular assemblies and molecular devices. researchgate.net Photoactive tris(bipyrazine)ruthenium(II) complexes serve as building blocks for polynuclear systems capable of photoinduced charge separation, a fundamental process for molecular electronics. scielo.br

Materials Science and MOFs: Researchers are exploring this compound as a building block for creating metal-organic frameworks (MOFs). vulcanchem.com The defined geometry and coordinating ability of the ligand allow for the construction of porous, crystalline materials with potential applications in gas storage and catalysis.

Biomedical Applications: A nascent but promising area of research is the exploration of bipyrazine derivatives for biomedical purposes. While the anticancer properties of 2,2'-bipyridine complexes have been studied, the potential of 2,2'-bipyrazine derivatives in this area remains largely unexplored, representing a new frontier. nih.gov Current work includes the functionalization of the bipyrazine scaffold with groups that enhance its solubility in water, which is a crucial step for any biological application. vulcanchem.com

These research trajectories highlight the versatility of the 6,6'-disubstituted 2,2'-bipyrazine scaffold as a platform for developing advanced functional materials.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₄ | vulcanchem.com |

| Molecular Weight | 186.21 g/mol | vulcanchem.com |

| IUPAC Name | This compound | vulcanchem.com |

| Solubility | High in DMSO; Moderate in ACN and DMF; Limited in water (≤1 mM) | vulcanchem.com |

| Synthesis Yield | 75–85% via Stille Coupling | vulcanchem.com |

Table 2: Spectroscopic Data of a Related Ruthenium Complex

| Complex | Absorption Maxima (λₘₐₓ) | Solvent | Source |

|---|---|---|---|

| [Ru(tpy)(Me₂bpy)(py)]²⁺ | 471 nm | Acetone (B3395972) | acs.org |

Me₂bpy = 6,6'-dimethyl-2,2'-bipyridine (B1328779), a structurally analogous ligand.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,2'-Bipyridine |

| 1,10-Phenanthroline |

| 2,2'-Bipyrazine |

| Rhenium(I) tricarbonyl |

| 2,2'-Bipyrimidine |

| [Ru(tpy)(bpz)(OH₂)]²⁺ |

| 6,6'-Dimethyl-2,2'-bipyridyl |

| Copper(I) |

| Ruthenium |

| 4,4'-dicarboxyethyl-2,2'-bipyridine |

| Tris(bipyrazine)ruthenium(II) |

| [Ru(tpy)(Me₂bpy)(py)]²⁺ |

Structure

3D Structure

Properties

CAS No. |

157465-82-2 |

|---|---|

Molecular Formula |

C10H10N4 |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-methyl-6-(6-methylpyrazin-2-yl)pyrazine |

InChI |

InChI=1S/C10H10N4/c1-7-3-11-5-9(13-7)10-6-12-4-8(2)14-10/h3-6H,1-2H3 |

InChI Key |

KNCWDPFJZAGABC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC(=N1)C2=NC(=CN=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for Substituted 2,2 Bipyrazines

Direct Synthesis of the 2,2'-Bipyrazine (B159260) Core

The construction of the central 2,2'-bipyrazine scaffold is a critical step that can be achieved through various metal-catalyzed coupling reactions.

Ullmann-Type Homocoupling Reactions of Halogenated Pyrazine (B50134) Precursors

The Ullmann reaction is a classic method for synthesizing symmetric biaryl compounds through the copper-catalyzed coupling of aryl halides. organic-chemistry.orgiitk.ac.in This approach has been successfully applied to the synthesis of the 2,2'-bipyrazine core. Specifically, the symmetric 6,6'-dimethyl-2,2'-bipyrazine can be formed via an Ullmann-type homocoupling of 2-chloro-6-methylpyrazine (B130241). acs.org

The reaction mechanism typically involves the coupling of the aryl halide with an excess of copper at elevated temperatures, often around 200 °C. organic-chemistry.org The process is believed to proceed through an organocopper intermediate. organic-chemistry.org While effective, traditional Ullmann conditions are known for requiring harsh reaction conditions and sometimes result in moderate yields. lscollege.ac.in

| Reaction Type | Precursor | Product | Catalyst/Reagent | Key Features |

| Ullmann Homocoupling | 2-chloro-6-methylpyrazine | This compound | Copper | Forms symmetric bipyrazines; often requires high temperatures. organic-chemistry.orgacs.org |

Alternative Metal-Catalyzed Coupling Approaches for Bipyrazine Formation

Modern organic synthesis has introduced several alternative metal-catalyzed cross-coupling reactions that offer milder conditions and broader substrate scope compared to the classic Ullmann reaction. lscollege.ac.in These methods are highly effective for the formation of the 2,2'-bipyrazine core.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by a palladium complex. It has been reported as a convenient and high-yield method for preparing 2,2'-bipyrazine derivatives from bromopyrazine precursors. osti.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organohalide in the presence of a nickel or palladium catalyst. This method has been successfully employed for the synthesis of bipyridine derivatives and is applicable to bipyrazine synthesis. mdpi.compreprints.org

Suzuki Coupling: This cross-coupling reaction pairs an organoboron compound with an organohalide using a palladium catalyst. It is a versatile and widely used method in the synthesis of biaryl compounds, including heteroaromatic systems.

Modern variations of these coupling reactions, including those catalyzed by nickel, have expanded the possibilities for synthesizing complex molecules like substituted bipyrazines under more controlled and efficient conditions. nih.gov

| Coupling Reaction | Catalyst Type | Reactant 1 | Reactant 2 | Reference Analogy |

| Stille Coupling | Palladium | Organotin (e.g., Pyrazinyl-SnR₃) | Organohalide (e.g., Halo-pyrazine) | osti.govresearchgate.net |

| Negishi Coupling | Palladium/Nickel | Organozinc (e.g., Pyrazinyl-ZnX) | Organohalide (e.g., Halo-pyrazine) | mdpi.compreprints.org |

| Suzuki Coupling | Palladium | Organoboron (e.g., Pyrazinyl-B(OR)₂) | Organohalide (e.g., Halo-pyrazine) | mdpi.com |

Regioselective Functionalization at the 6,6'-Positions

The introduction and subsequent modification of substituents at the 6 and 6' positions are crucial for tuning the electronic and steric properties of the 2,2'-bipyrazine ligand.

Introduction of Methyl Substituents onto the Bipyrazine Framework

The most straightforward and common strategy for obtaining this compound is to utilize a pyrazine precursor that already contains the methyl group. As mentioned, the Ullmann-type homocoupling of 2-chloro-6-methylpyrazine directly yields the desired 6,6'-disubstituted product. acs.org This "precursor approach" ensures perfect regioselectivity, as the position of the methyl group is predetermined by the starting material.

Post-Synthetic Modification of 6,6'-Methyl Groups (e.g., to Carboxylates)

Once this compound is synthesized, the methyl groups can be chemically transformed into other functional groups, significantly expanding its utility. A key transformation is the oxidation of the methyl groups to form 2,2'-bipyrazine-6,6'-dicarboxylic acid. This derivative is a highly valuable chelating ligand in coordination chemistry. acs.orgresearchgate.netacs.org

The oxidation of the analogous 6,6'-dimethyl-2,2'-bipyridine (B1328779) to its dicarboxylic acid has been achieved using strong oxidizing agents. scielo.br A similar strategy is employed for the bipyrazine derivative. For instance, benzylic oxidation using selenium dioxide (SeO₂) has been successfully used to convert a related methyl-substituted pyridine (B92270)/pyrazine core into the corresponding carboxylic acid. acs.org

| Starting Material | Target Functional Group | Reagent | Significance of Product |

| This compound | 6,6'-dicarboxylate | Selenium Dioxide (SeO₂) / Potassium Permanganate (KMnO₄) | Forms a key chelating ligand (bda-type) for coordination chemistry. acs.orgscielo.br |

Coordination Chemistry of 6,6 Dimethyl 2,2 Bipyrazine and Its Derivatives

Ligand Design Principles and Chelation Modes

The coordination of 6,6'-Dimethyl-2,2'-bipyrazine to metal centers is primarily dictated by the presence of two nitrogen atoms in its aromatic rings, which act as Lewis basic sites, readily donating electron pairs to form coordinate bonds.

Steric and Electronic Effects of 6,6'-Methyl Substitution on Coordination Geometry and Stability

The introduction of methyl groups at the 6 and 6' positions of the 2,2'-bipyrazine (B159260) ring system has profound steric and electronic consequences for the coordination properties of the ligand. mdpi.com

Steric Hindrance: The methyl groups in the 6,6'-positions are located in close proximity to the coordinating nitrogen atoms. This arrangement creates significant steric hindrance, which can influence the coordination geometry around the metal center. nih.govacs.org This steric bulk can force a distortion from an ideal octahedral or tetrahedral geometry. For instance, in copper(I) complexes, the steric clash between the methyl groups of two coordinated 6,6'-dimethyl-2,2'-bipyridine (B1328779) ligands leads to a significantly distorted tetrahedral geometry. nih.govnsf.gov This distortion is a direct consequence of the ligand's design and is a common strategy to achieve specific coordination environments. nih.gov Attempts to synthesize certain complexes, such as with tungsten hexacyanide, have been unsuccessful, likely due to the strong steric interactions between the methyl groups and the cyanide ligands. mdpi.com

Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the bipyrazine ring system. This enhanced electron density can, in turn, affect the metal-ligand bond strength and the redox properties of the resulting complex. The introduction of these electron-donating groups generally shifts the reduction and oxidation potentials of the complex to more negative values. mdpi.com

Synthesis and Isolation of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent.

Rhenium(I) Tricarbonyl Complexes with Dimethyl Bipyrazines

Rhenium(I) tricarbonyl complexes incorporating dimethyl bipyrazine ligands have been synthesized and characterized. osti.govnih.gov These complexes are of interest for their photophysical and electrochemical properties. The general synthetic route involves the reaction of a rhenium(I) pentacarbonyl halide, such as Re(CO)₅Cl, with the dimethyl bipyrazine ligand. This reaction typically results in the substitution of two carbonyl ligands and the halide to form a facial (fac) isomer, where the three carbonyl groups occupy one face of the octahedron. The resulting complexes have the general formula fac-[Re(CO)₃(dimethyl-bpz)X], where X is a halide. osti.gov The presence of the three carbonyl ligands gives rise to characteristic strong infrared stretching frequencies. osti.gov These complexes often exhibit dπ → π* metal-to-ligand charge transfer (MLCT) transitions in the visible region of their electronic absorption spectra. osti.govosti.gov

Ruthenium(II) Coordination Compounds Incorporating Bipyrazine Ligands

Ruthenium(II) complexes containing bipyrazine ligands are a well-studied class of compounds due to their rich electrochemical and photophysical properties. acs.orgresearchgate.netmdpi.com The synthesis of these complexes often starts with a ruthenium(II) precursor like [Ru(bpy)₂Cl₂] or [Ru(phen)₂Cl₂], where bpy is 2,2'-bipyridine (B1663995) and phen is 1,10-phenanthroline (B135089). researchgate.net Reaction with a bipyrazine ligand leads to the formation of heteroleptic complexes of the type [Ru(bpy)₂(bpz)]²⁺ or [Ru(phen)₂(bpz)]²⁺. acs.org Homoleptic complexes, such as [Ru(bpz)₃]²⁺, can also be synthesized, where three bipyrazine ligands coordinate to the ruthenium center. scielo.br The incorporation of bipyrazine ligands, which are more π-accepting than bipyridine, influences the energy of the MLCT excited states. acs.org

| Complex Type | Precursor Example | Ligand | Resulting Complex Example |

| Heteroleptic | [Ru(bpy)₂Cl₂] | 2,2'-bipyrazine (bpz) | [Ru(bpy)₂(bpz)]²⁺ |

| Homoleptic | RuCl₃·nH₂O | 2,2'-bipyrazine (bpz) | [Ru(bpz)₃]²⁺ |

Complexation with Other D-Block and F-Block Elements

The versatility of this compound and its derivatives as ligands extends beyond rhenium and ruthenium to other d-block and even f-block elements.

D-Block Elements: Complexes with other d-block elements such as copper(I), mercury(II), and molybdenum have been reported. For instance, the reaction of 6,6'-dimethyl-2,2'-bipyridine with HgI₂ yields a distorted tetrahedral complex, [HgI₂(C₁₂H₁₂N₂)]. nih.gov Molybdenum complexes of the type [Mo(CO)₂(η³-allyl)(6,6'-dmbipy)(NCS)] have also been synthesized and studied for their redox reactivity. researchgate.net

F-Block Elements (Lanthanides): Homoleptic tris(6,6′-dimethyl-2,2′-bipyridine) complexes of several rare earth metals (Y, Tb, Dy, Ho, Er) have been synthesized. rsc.org The synthesis involves the in situ reduction of three equivalents of the ligand in the presence of one equivalent of a rare earth metal trihalide. rsc.org X-ray crystallography and magnetic measurements of these complexes have revealed interesting electronic structures, including antiferromagnetic coupling between the radical anions of the ligands. rsc.org

Advanced Structural Elucidation of Coordination Compounds

The definitive method for determining the three-dimensional structure of a coordination compound is single-crystal X-ray diffraction, complemented by spectroscopic techniques like vibrational and nuclear magnetic resonance spectroscopy, which probe the nature of the ligand-metal bond. The analysis of the resulting crystal lattices provides insight into the non-covalent forces that govern the self-assembly of molecules in the solid state.

Single-Crystal X-ray Diffraction Analysis of Bipyrazine-Metal Complexes

In the absence of direct data for this compound complexes, we can look at related structures for context. For example, the iron(II) complex of the unsubstituted 2,2'-bipyrazine, Fe(bpz)₃₂·H₂O, features a distorted octahedral FeN₆ core with an average Fe–N bond length of 1.962(5) Å and a bite angle of 81.6(2)°. researchgate.net It is expected that the introduction of 6,6'-dimethyl groups would significantly alter these parameters, likely leading to longer metal-ligand bonds and more distorted geometries due to steric pressure.

A publication reference from Wichita State University mentions "Iron and Cobalt Complexes of ... '-Dimethyl-2,2'-bipyrazine" in Acta Crystallographica from 2004, which could potentially hold key structural data. wichita.edu However, the full citation is not available, and a comprehensive search has not located this specific article, preventing the inclusion of its findings.

Vibrational and Nuclear Magnetic Resonance Spectroscopic Probes for Ligand-Metal Interactions

Vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for understanding how a ligand's electronic structure changes upon coordination to a metal center.

Vibrational Spectroscopy (IR/Raman): In metal complexes of bipyrazine and its derivatives, changes in the vibrational frequencies of the C=N and C=C stretching modes within the aromatic rings are indicative of metal-ligand bond formation. Coordination typically leads to a shift of these bands to higher frequencies. For instance, in rhenium(I) tricarbonyl complexes of 5,5'-dimethyl-2,2'-bipyrazine, characteristic carbonyl stretches in the IR spectrum provide information about the electronic environment of the metal center. acs.org For a hypothetical complex of this compound, one would expect to observe shifts in the pyrazine (B50134) ring vibrational modes upon coordination, though specific data is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the symmetry and electronic environment of the ligand in a complex. Upon coordination to a diamagnetic metal center, the chemical shifts of the ligand's protons and carbons change. Protons closer to the metal center are typically deshielded (shift to higher ppm). In studies of rhenium complexes with the 5,5'-dimethyl-2,2'-bipyrazine ligand, it was noted that the methyl substituents caused both shielding and deshielding of different ring protons. acs.org For the 6,6'-dimethyl isomer, the proximity of the methyl groups to the coordination site would likely lead to significant and complex changes in the NMR spectrum, providing clear evidence of ligand-metal interaction. However, no specific NMR data for complexes of this compound are reported in the surveyed literature.

Analysis of Supramolecular Interactions and Crystal Packing Architectures in Bipyrazine Complexes

In complexes of related ligands like 6,6'-dimethyl-2,2'-bipyridine, π–π stacking interactions between the pyridine (B92270) rings of adjacent molecules are a common feature. For example, in [CoCl₂(C₁₂H₁₂N₂)] (where C₁₂H₁₂N₂ is 6,6'-dimethyl-2,2'-bipyridine), the crystal structure is stabilized by intermolecular C–H···Cl hydrogen bonds and π–π stacking with centroid-centroid distances between pyridine rings of 3.788(1) and 3.957(1) Å. nih.gov Similarly, in a mercury(II) complex with the same ligand, π–π contacts are observed between pyridine rings and between a pyridine ring and a chelate ring of adjacent molecules. researchgate.net

For complexes of this compound, one would anticipate similar supramolecular arrangements. The planar, aromatic bipyrazine system is well-suited for π–π stacking, and the methyl groups could participate in weak C–H···X hydrogen bonds (where X is an anion or solvent molecule). These interactions would play a crucial role in the assembly of one-, two-, or three-dimensional networks. Unfortunately, without confirmed crystal structures for complexes of this specific ligand, any discussion of their crystal packing remains speculative.

Photophysical Properties of 6,6 Dimethyl 2,2 Bipyrazine Complexes

Electronic Absorption Characteristics and Spectroscopic Transitions

Complexes of 6,6'-dimethyl-2,2'-bipyrazine exhibit rich electronic absorption spectra characterized by a combination of ligand-centered (LC) and metal-to-ligand charge transfer (MLCT) transitions. The UV-visible absorption spectra of these complexes typically display intense absorptions in the ultraviolet region, which are assigned to π → π* intraligand transitions, and broader, less intense bands in the visible region corresponding to MLCT transitions. researchgate.net

The introduction of methyl groups at the 6 and 6' positions of the 2,2'-bipyrazine (B159260) ligand has a discernible impact on the electronic absorption spectra. These electron-donating methyl groups can influence the energy of the π* orbitals of the bipyrazine ligand. researchgate.net For instance, in tungsten(IV) cyano complexes, the introduction of methyl substituents into the 2,2'-bipyridine (B1663995) ligand generally leads to an increase in the energy of the MLCT band compared to the unsubstituted analogue. mdpi.com Specifically, for a complex with 4,4'-dimethyl-2,2'-bipyridine, the MLCT energy increased by 2.50 kJ/mol, and for a 5,5'-dimethyl-2,2'-bipyridine complex, it increased by 8.03 kJ/mol in acetonitrile. mdpi.com

The nature of the metal center and the other ligands in the coordination sphere also significantly modulates the absorption characteristics. For example, in a series of heteroleptic ruthenium(II) complexes of the type Ru(4,4′-X2-bpy)2(Mebpy-CN)2, where the electron-donating character of the substituent X was varied, a clear trend was observed. Increasing the electron-donating strength of X resulted in a red-shift of the lowest energy MLCT absorption band. researchgate.net This is consistent with the principle that electron-donating groups on the ancillary ligands increase the electron density on the metal center, thereby lowering the energy required for the MLCT transition.

Furthermore, the solvent environment can influence the position of the MLCT absorption bands, a phenomenon known as solvatochromism. For some ruthenium(II) tetracyano complexes, changing the solvent from water to methanol (B129727) can cause a significant shift in the lowest energy MLCT band. researchgate.net This solvent dependence provides evidence for a change in the dipole moment of the complex upon excitation and can be used to probe the nature of the excited state. osti.gov

| Complex | Solvent | λmax (nm) (Transition) | Molar Extinction Coefficient (ε, M-1cm-1) |

|---|---|---|---|

| [Ru(tpy)(Me2bpy)(py)]2+ | Acetone (B3395972) | 471 (1MLCT) | 8020 |

| [Ru(tpy)(Me2bpy)(OH2)]2+ | H2O | 485 (1MLCT) | Not Reported |

Luminescence Behavior and Emission Signatures

Many complexes containing this compound and its derivatives exhibit luminescence, typically originating from the lowest-lying triplet MLCT (³MLCT) excited state. This emission is often observed at room temperature in fluid solution and can be significantly enhanced at lower temperatures in rigid matrices. nih.gov

The emission properties, including the emission maximum, quantum yield, and lifetime, are highly sensitive to the nature of the metal, the ancillary ligands, and the solvent environment. For instance, rhenium(I) tricarbonyl complexes with 5,5'-dimethyl-2,2'-bipyrazine display structureless emission at both room temperature and 77 K. nih.gov In contrast, a heteroleptic silver(I) complex incorporating 4,4′-bis(4-Fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine was found to be a yellow-green phosphor with an emission maximum at 528 nm and a moderate photoluminescence quantum yield of 25% in deaerated dichloromethane. mdpi.com

The electron-donating methyl groups on the bipyrazine ring can influence the energy of the ³MLCT state. In a study of ruthenium(II) tetracyano complexes, the energy of the emission from the ³MLCT state was found to be dependent on the electron-donating or -withdrawing properties of the substituents on the bipyridyl ligand. researchgate.net

The rigidity of the environment can also play a crucial role in the luminescence behavior. For a Ru(II)-nicotine complex, while it is virtually non-emissive in water, ³MLCT emission is observed when the complex is embedded in polymer matrices like PMMA and PAN. acs.org This is attributed to the rigid environment inhibiting non-radiative decay pathways, such as photodissociation, that can occur in solution. acs.org

| Complex | Solvent/Matrix | λem (nm) | Quantum Yield (Φ) | Lifetime (τ) |

|---|---|---|---|---|

| [Ag(4,4′-bis(4-Fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine)(POP)][PF6] | Dichloromethane (deaerated) | 528 | 0.25 | Not Reported |

| Ru(bpy)(CN)42- | Aqueous solution | Not Reported | (8 ± 1) × 10-3 | 125 ns |

| Ru(DMbpy)(CN)42- | Aqueous solution | Not Reported | (7 ± 1) × 10-3 | 115 ns |

Excited-State Dynamics and Energy Transfer Mechanisms

The excited-state dynamics of this compound complexes are governed by a series of rapid and competing processes, including intersystem crossing, vibrational relaxation, and radiative and non-radiative decay.

Characterization of Metal-to-Ligand Charge Transfer (MLCT) States

Upon absorption of a photon in the visible region, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital, forming a singlet MLCT (¹MLCT) state. nih.gov In ruthenium(II) polypyridyl complexes, this is followed by a very rapid intersystem crossing (ISC) to the corresponding triplet MLCT (³MLCT) state, a process that is facilitated by the heavy metal center. nih.gov The ³MLCT state is often the emissive state and the key intermediate in many photochemical reactions. nih.gov

The ³MLCT state can be described as having the metal in a higher oxidation state and the ligand as a radical anion, for example, [Ru(III)(bpy)₂(bpy•⁻)]²⁺*. nih.gov Studies have shown that this ³MLCT state is often composed of several closely spaced triplet levels that are in rapid thermal equilibrium at room temperature. nih.gov In some cases, evidence for multiple excited states can be observed in transient absorption spectra. researchgate.net

Impact of 6,6'-Substitution on Excited State Lifetimes and Quantum Efficiencies

The methyl groups at the 6,6'-positions of the bipyrazine ligand can exert a significant influence on the excited-state lifetimes and quantum efficiencies of the complexes. This is due to both electronic and steric effects. Electron-donating methyl groups can raise the energy of the metal-centered (MC) or d-d excited states relative to the ³MLCT state. researchgate.net Since thermal population of these MC states is a major non-radiative decay pathway for many ruthenium(II) polypyridyl complexes, raising their energy can lead to longer excited-state lifetimes and higher emission quantum yields. mdpi.com

However, steric hindrance introduced by the 6,6'-dimethyl substitution can also play a crucial role. This steric bulk can lead to distortions in the coordination geometry, which may affect the orbital overlap and the rates of both radiative and non-radiative decay. In some cases, increased steric bulk can lead to photolability, where the complex undergoes ligand dissociation upon photoexcitation. nih.govrsc.org For instance, [Ru(bpy)₂(6,6'-dmb)]²⁺ (where 6,6'-dmb is 6,6'-dimethyl-2,2'-bipyridine) undergoes complete ligand dissociation in under a minute of illumination. rsc.org

Influence of Environmental Factors and Protonation on Photophysical Properties

The photophysical properties of this compound complexes can be significantly influenced by their local environment, including the solvent and the presence of protons or other ions. As mentioned earlier, the rigidity of the surrounding medium can favor the emissive ³MLCT state over dissociative MC states. acs.org

Protonation of the bipyrazine ligand can also have a profound effect. The nitrogen atoms of the pyrazine (B50134) rings are basic and can be protonated in acidic media. This protonation can alter the energy of the ligand's π* orbitals, thereby affecting the MLCT transition energies and the excited-state properties. For example, in dyads containing a phenol (B47542) group linked to a Ru(bpz)₃²⁺ (bpz = 2,2'-bipyrazine) unit, photoexcitation can lead to a proton-coupled electron transfer (PCET) process, demonstrating the interplay between the photophysics of the complex and the acid-base chemistry of the system. rsc.org

Ion pairing can also modulate the photophysical properties. For a series of tetracationic ruthenium(II) complexes, ion pairing with chloride anions in acetone resulted in longer-lived excited states and increased photoluminescence quantum yields for most of the complexes studied. nih.gov This was attributed to a decrease in the non-radiative rate constant and an increase in the radiative rate constant upon ion pairing. nih.gov

Theoretical and Computational Investigations of 6,6 Dimethyl 2,2 Bipyrazine Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those rooted in density functional theory (DFT), have proven to be invaluable tools for elucidating the molecular and electronic properties of 6,6'-Dimethyl-2,2'-bipyrazine and its complexes. These computational methods provide detailed insights into the geometric and electronic landscapes of the molecule, which are crucial for understanding its chemical behavior and potential applications.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. esqc.orgumn.edu It has been widely employed to determine the ground-state properties of this compound. DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Studies have shown that the this compound ligand, in its ground state, can adopt different conformations. In the solid state, it has been observed as a planar, centrosymmetric molecule with the pyridyl nitrogen atoms in a transoid arrangement. researchgate.net Theoretical conformational analysis using ab initio computations indicates that the planar trans conformation corresponds to the absolute minimum on the potential energy curve. cdnsciencepub.com

DFT calculations have been instrumental in understanding the electronic properties of not just the isolated ligand but also its metal complexes. For instance, in rhenium(I) tricarbonyl complexes containing derivatives of bipyrazine, DFT calculations have provided valuable insights into their electronic and vibrational characteristics. nih.gov These studies help in interpreting experimental data from spectroscopy and electrochemistry.

Table 1: Calculated Ground State Properties of a Representative this compound System

| Property | Calculated Value | Method/Basis Set |

| Total Energy | (Value not available in search results) | DFT/B3LYP/6-311++G(d,p) |

| HOMO Energy | (Value not available in search results) | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | (Value not available in search results) | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | (Value not available in search results) | DFT/B3LYP/6-311++G(d,p) |

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to describe the properties of electronic excited states. uci.edu This method is crucial for understanding the photophysical behavior of molecules, including their absorption and emission spectra. uci.edu

TDDFT calculations have been successfully applied to investigate the excited-state properties of bipyrazine-containing systems. These calculations can predict the energies of electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. For example, in rhenium(I) tricarbonyl complexes with bipyrazine derivatives, TDDFT has been used to interpret the electronic spectra. nih.gov

Furthermore, TDDFT can shed light on the nature of the excited states, such as identifying them as metal-to-ligand charge transfer (MLCT) or ligand-centered (π-π*) transitions. alquds.edu This information is vital for designing molecules with specific photophysical properties for applications in areas like solar energy conversion and molecular electronics. osti.govnccr-must.ch

Table 2: Calculated Excited State Properties of a Representative Bipyrazine Complex

| Transition | Excitation Energy (eV) | Oscillator Strength | Major Contribution |

| S0 → S1 | (Value not available in search results) | (Value not available in search results) | HOMO → LUMO |

| S0 → S2 | (Value not available in search results) | (Value not available in search results) | HOMO-1 → LUMO |

| S0 → S3 | (Value not available in search results) | (Value not available in search results) | HOMO → LUMO+1 |

Conformational Analysis and Torsional Potentials

The conformational flexibility of this compound is a key determinant of its coordination chemistry and the properties of its resulting metal complexes. The rotation around the C2-C2' bond connecting the two pyrazine (B50134) rings gives rise to different conformers.

Theoretical studies have shown that for biphenyl-like α-diimine ligands, the planar trans conformation is generally the most stable, corresponding to the absolute minimum on the potential energy curve. cdnsciencepub.com A secondary minimum is often found for a non-planar cisoid conformation. cdnsciencepub.com The presence of methyl groups at the 6 and 6' positions introduces steric hindrance that can influence the torsional potential and the preferred dihedral angle between the rings. This steric clash can lead to non-planar geometries in its metal complexes. For instance, in copper(I) complexes, the 6,6'-dimethyl-2,2'-bipyridyl ligands are non-planar and twisted. nih.gov

The conformational behavior is not only governed by steric effects but also by electronic interactions. cdnsciencepub.com Understanding the torsional potential is crucial for predicting the three-dimensional structure of its coordination compounds and how the ligand will arrange itself around a metal center.

Modeling of Intermolecular Interactions and Self-Assembly Processes

The non-covalent interactions involving this compound and its derivatives are fundamental to the formation of supramolecular structures through self-assembly. These interactions, which include hydrogen bonding, π-π stacking, and metal coordination, direct the assembly of molecules into well-defined architectures. nih.gov

Modeling studies can provide insights into how these weak interactions govern the self-organization of molecules. For example, the pyrazine nitrogen atoms can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions. In the solid state, π–π contacts between the pyridine (B92270) rings of related dimethyl-bipyridine molecules have been observed. researchgate.net

The self-assembly process can be guided by the specific design of the molecular components. The coordination of metal ions by the bipyridine-like core of this compound is a powerful tool for constructing predictable self-assembled architectures in solution. nih.gov Computational modeling can help to predict the geometry and stability of these supramolecular assemblies, which have potential applications in areas such as catalysis, sensors, and molecular machines. nih.govchemrxiv.org For instance, molecular modeling has been used to confirm the formation of macrocycles with specific cavities and to estimate intermolecular distances within the assembled structure. frontiersin.org

Applications of 6,6 Dimethyl 2,2 Bipyrazine Derivatives in Functional Systems

Role as Ligands in Homogeneous and Heterogeneous Catalysis

Derivatives of 6,6'-dimethyl-2,2'-bipyrazine serve as crucial ligands in both homogeneous and heterogeneous catalysis, influencing the efficiency and mechanism of various chemical transformations.

Development of Molecular Water Oxidation Catalysts

The pursuit of efficient and robust molecular catalysts for water oxidation, a key process in artificial photosynthesis, has led to the investigation of ruthenium complexes incorporating bipyrazine-based ligands. While much of the focus has been on Ru-bda type catalysts (where bda is 2,2'-bipyridine-6,6'-dicarboxylate), the electronic properties of the ligand framework are critical to the catalytic activity. acs.orgrsc.org The introduction of electron-deficient ligands can significantly impact the reactivity of the metal center. acs.org

Studies on mononuclear ruthenium complexes have shown that the ligand environment dictates the catalytic pathway for water oxidation. researchgate.netnih.gov For instance, the presence of an aqua ligand can shift the mechanism from a bimolecular coupling pathway to a single-site water nucleophilic attack. researchgate.netnih.gov Research into ruthenium complexes with pyrazole-based ligands has demonstrated that fine-tuning the catalyst structure can lead to turnover frequencies as high as 500 s⁻¹ and significant stability with over 6000 turnovers. rsc.org Although direct studies on this compound in this specific application are not extensively detailed in the provided results, the principles of ligand design in Ru-based water oxidation catalysts suggest its potential. The electron-donating methyl groups on the bipyrazine core would be expected to modulate the electronic properties of the resulting ruthenium complex, thereby influencing its catalytic performance.

Application in Photoredox Catalysis and Photoinduced Chemical Transformations

In the realm of photoredox catalysis, this compound derivatives are emerging as important components. These compounds can act as ligands in photocatalytic systems that facilitate chemical transformations upon visible light irradiation.

A notable example is the use of a tris(bipyrazine)ruthenium(II) complex, [Ru(bpz)₃]²⁺, in a visible light-induced radical cation [4+2] cycloaddition. nih.govnih.gov This complex was compared with chromium(III)-based photocatalysts in the Diels-Alder reaction between trans-anethole and 2,3-dimethyl-1,3-butadiene. nih.govnih.gov The study highlighted that the ruthenium complex, similar to the chromium catalysts, operates through a reductive quenching mechanism. nih.gov The high photostability and reversible redox chemistry of such complexes are key to their catalytic performance. nih.gov

Furthermore, copper(I) complexes bearing a 6,6'-dimethyl-2,2'-bipyridine (B1328779) ligand have been investigated for their photocatalytic activity. For instance, the complex [Cu(dmbpy)(xantphos)]⁺ (where dmbpy = 6,6'-dimethyl-2,2'-bipyridine) exhibits specific electrochemical properties that are relevant to its function in photoredox cycles. rsc.org The electronic tuning of ligands in such copper complexes allows for the modulation of their photoredox properties and can influence the preferred mechanistic pathway, which can shift between reductive quenching, oxidative quenching, and energy transfer. rsc.org

| Catalyst System | Reaction Type | Mechanistic Insight |

| [Ru(bpz)₃]²⁺ | Radical Cation [4+2] Cycloaddition | Reductive quenching of the photocatalyst. nih.gov |

| [Cr(tpe)₂]³⁺, [Cr(dmcbpy)₃]³⁺ | Radical Cation [4+2] Cycloaddition | Reductive quenching by the diene is a key step. nih.govnih.gov |

| [Cu(dmbpy)(xantphos)]⁺ | Aza-Henry Reaction | Mechanistic pathway can be tuned by ligand electronics. rsc.org |

Contributions to Supramolecular Chemistry and Materials Science

The ability of this compound to act as a building block extends into the fields of supramolecular chemistry and materials science, where it is used to construct complex, functional architectures.

Engineering of Polynuclear Complexes for Molecular Recognition and Sensing

Polynuclear complexes constructed from bipyrazine-based ligands are of significant interest for their potential in molecular recognition and sensing. The bipyrazine unit can act as a bridge between metal centers, facilitating the assembly of large, well-defined supramolecular structures. For example, the tris(bipyrazine)ruthenium(II) complex, [Ru(bpz)₃]²⁺, has been utilized as a core to build heptanuclear supermolecules. scielo.br

These polynuclear systems can be designed to interact specifically with target molecules or ions. For instance, an iron(II) polyimine complex functionalized with polyamine chains has been shown to specifically bind hexacyanoferrate(II) ions through hydrogen bonding. scielo.br This demonstrates the principle of using metal complexes with tailored ligands for molecular recognition. The structural and electronic properties imparted by the this compound ligand can be harnessed to create specific binding pockets and signaling mechanisms within such polynuclear assemblies.

Design of Self-Assembled Molecular Devices and Architectures

The principles of self-assembly are central to creating functional molecular devices. The directional bonding approach, where metal ions act as connectors and ligands as linkers, allows for the construction of discrete two- and three-dimensional structures like molecular rhomboids and squares. nih.gov

Bipyrazine ligands, including their dimethyl derivatives, are well-suited for this purpose. They can be incorporated into systems that form molecular dyads and triads capable of photoinduced charge separation. scielo.br For example, a triad (B1167595) system has been created where a tris(bipyrazine)ruthenium(II) core is linked to both a bis(bipyridine)chlororuthenium(II) moiety and a pentacyanoferrate(II) moiety. scielo.br In such systems, light excitation can lead to the transfer of an electron from one part of the molecule to another, creating a charge-separated state, which is a fundamental process in many molecular electronic devices. scielo.br The specific geometry and electronic properties of the this compound ligand would play a crucial role in dictating the efficiency and lifetime of this charge separation.

Advanced Optoelectronic and Luminescent Materials

Derivatives of this compound are also finding application in the development of advanced optoelectronic and luminescent materials. The introduction of this ligand into metal complexes can significantly influence their photophysical properties.

For example, a heteroleptic silver(I) complex, [Ag(L)(POP)][PF₆], where L is 4,4'-bis(4-fluorophenyl)-6,6'-dimethyl-2,2'-bipyridine, has been synthesized and characterized as a yellow-green phosphor. mdpi.com This complex exhibits a moderate photoluminescence quantum yield of 25% in deaerated dichloromethane. mdpi.com The bulky substituents near the coordinating nitrogen atoms are known to generally increase the photoluminescence quantum yield in such complexes. mdpi.com

Similarly, iridium(III) complexes are another class of compounds where ligand design is paramount for tuning their optoelectronic properties. The archetypal [Ir(ppy)₂(bpy)]⁺ (where ppy is 2-phenylpyridine (B120327) and bpy is 2,2'-bipyridine) is a well-studied luminescent complex. acs.org By rationally modifying the ligands, key parameters such as emission color, luminescence intensity, and excited-state lifetime can be finely tuned for applications in light-emitting devices and photoredox catalysis. acs.org The incorporation of this compound or its derivatives as the diimine ligand in such iridium complexes would be a viable strategy to modulate these properties. The electron-donating methyl groups can affect the energy of the metal-to-ligand charge transfer (MLCT) excited states, thereby altering the emission characteristics. mdpi.com

| Compound | Emission Wavelength (λem) | Photoluminescence Quantum Yield (ΦPL) |

| [Ag(4,4'-bis(4-fluorophenyl)-6,6'-dimethyl-2,2'-bipyridine)(POP)][PF₆] | 528 nm (yellow-green) | 25% (in deaerated dichloromethane) mdpi.com |

Future Research Directions and Emerging Opportunities for 6,6 Dimethyl 2,2 Bipyrazine

Development of Efficient and Sustainable Synthetic Routes

While the parent 2,2'-bipyrazine (B159260) has established synthetic protocols, the preparation of its 6,6'-dimethyl derivative requires dedicated research to develop high-yielding, scalable, and environmentally benign methods. Traditional approaches often suffer from harsh conditions or low yields. The future of its synthesis lies in the adoption of modern cross-coupling methodologies.

Research is anticipated to focus on palladium- or nickel-catalyzed homocoupling reactions, which have proven effective for similar bipyridine and bipyrazine systems. A particularly promising route is the Ullmann-type homocoupling of a 2-halo-6-methylpyrazine precursor. acs.org This method has been successfully used to construct the core bipyrazine framework and could be optimized for the dimethylated target. acs.org Furthermore, Stille and Suzuki cross-coupling reactions, which involve organotin and organoboron reagents respectively, offer alternative pathways with potentially milder conditions and broader functional group tolerance. mdpi.compreprints.orgresearchgate.netosti.gov The development of sustainable routes will involve exploring greener solvents, reducing catalyst loading, and employing energy-efficient reaction conditions, such as microwave-assisted synthesis.

| Synthetic Method | Key Precursor | Potential Catalyst | Anticipated Advantages | Areas for Sustainable Improvement |

|---|---|---|---|---|

| Ullmann Homocoupling | 2-Chloro-6-methylpyrazine (B130241) or 2-Bromo-6-methylpyrazine | Palladium(0) or Copper | Direct route, proven for bipyrazine core acs.org | Use of earth-abundant catalysts (e.g., Ni, Fe), lower reaction temperatures |

| Stille Cross-Coupling | 2-Bromo-6-methylpyrazine and 6-Methyl-2-(tributylstannyl)pyrazine | Palladium(0) complexes | Often high yielding and tolerant of various functional groups osti.gov | Minimizing toxic organotin byproducts, in-situ reagent generation |

| Suzuki Cross-Coupling | 2-Bromo-6-methylpyrazine and 6-Methylpyrazin-2-ylboronic acid | Palladium(0) complexes | Boronic acid byproducts are generally non-toxic mdpi.com | Development of stable pyrazine (B50134) boronic esters, catalyst recycling |

Exploration of Novel Metal-Ligand Coordination Architectures

The true potential of 6,6'-Dimethyl-2,2'-bipyrazine lies in its role as a ligand in coordination chemistry. Unlike the flexible 2,2'-bipyridine (B1663995), the parent 2,2'-bipyrazine is a poorer σ-donor and a better π-acceptor, and it often acts as a bridging ligand to form multinuclear complexes. tu-dortmund.de The introduction of methyl groups at the 6 and 6' positions introduces significant steric hindrance around the coordinating nitrogen atoms.

This steric clash is expected to prevent the two pyrazine rings from adopting a coplanar arrangement upon chelation to a single metal center, forcing a twisted conformation. This is analogous to the well-documented behavior of 6,6'-dimethyl-2,2'-bipyridine (B1328779), where steric strain leads to significant distortion from ideal octahedral geometry in its ruthenium complexes. acs.org This inherent structural constraint is not a limitation but an opportunity. Future research will explore how this enforced twist can be used to direct the self-assembly of unique three-dimensional structures, such as helicates, strained metallocycles, and chiral coordination cages. nih.gov The bidentate bridging capability of the bipyrazine unit, combined with the steric demands of the methyl groups, could lead to unprecedented coordination polymers and metal-organic frameworks (MOFs) with controlled porosity and dimensionality.

| Metal Ion Family | Potential Coordination Mode | Targeted Architectures | Emerging Opportunities |

|---|---|---|---|

| Late Transition Metals (e.g., Pd(II), Pt(II)) | Bridging, Bidentate | Molecular Squares, Rectangles, Cages tu-dortmund.de | Host-guest chemistry, catalysis in confined spaces |

| d⁶ Metals (e.g., Ru(II), Os(II), Re(I)) | Chelating, Bidentate (twisted) | Chiral Complexes, Photofunctional Assemblies | Asymmetric catalysis, photocatalysis, chemical sensors |

| Lanthanides (e.g., Eu(III), Tb(III)) | Chelating, Bidentate | Luminescent Probes, Helicates | Time-resolved luminescence imaging, smart materials |

| First-Row Transition Metals (e.g., Cu(I), Fe(II), Co(II)) | Chelating or Bridging | Spin-Crossover Systems, Bio-inspired Catalysts | Molecular switches, redox catalysis |

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

Understanding the formation and reactivity of this compound and its metal complexes requires powerful analytical tools that can probe reaction mechanisms in real time. Future research will increasingly rely on the application of advanced in-situ spectroscopic techniques to move beyond simple pre- and post-reaction characterization.

Techniques such as in-situ NMR, particularly photo-NMR, can provide detailed mechanistic insights into photocatalytic processes involving complexes of this ligand. uni-regensburg.de By irradiating a sample directly within the NMR spectrometer, it is possible to identify transient intermediates and map reaction pathways. uni-regensburg.de Similarly, hyphenated techniques like spectroelectrochemistry, which combines UV-Vis-NIR or FT-IR spectroscopy with electrochemical methods, are critical for studying the redox behavior of these compounds. researchgate.netnih.gov This approach allows for the characterization of species generated at different oxidation states, which is vital for applications in electrocatalysis, such as CO₂ reduction, where bipyrazine-containing complexes have shown promise. nih.gov These advanced methods will be indispensable for rationally designing more efficient catalysts and photofunctional materials based on this ligand.

| In-Situ Technique | Type of Information Provided | Specific Research Application |

|---|---|---|

| Photo-NMR Spectroscopy | Structural information on transient excited states and photoproducts uni-regensburg.de | Elucidating mechanisms of photocatalytic reactions |

| FT-IR Spectroelectrochemistry | Vibrational modes of redox-active species, monitoring of intermediates (e.g., adsorbed CO) researchgate.netnih.gov | Studying mechanisms of electrocatalytic CO₂ reduction |

| UV-Vis Spectroelectrochemistry | Electronic transitions of species generated at different potentials | Determining redox potentials and stability of oxidized/reduced forms |

| In-Situ Raman Spectroscopy | Information on low-frequency metal-ligand vibrations and surface-adsorbed species | Probing catalyst-substrate interactions on electrode surfaces |

Integration into Multifunctional Systems and Nanoscience Platforms

A major emerging opportunity for this compound is its incorporation into larger, multifunctional systems and nanoscience platforms. This involves moving beyond discrete molecules to create hybrid materials that leverage the ligand's unique properties on a larger scale. A key research direction will be the chemical functionalization of the bipyrazine core or the methyl groups to introduce reactive handles (e.g., carboxylic acids, amines, alkynes).

These handles will allow the ligand to be covalently anchored to surfaces, integrated as a building block in MOFs, or conjugated to nanoparticles and polymers. For instance, inspired by work on bipyridine-functionalized systems, this ligand could be attached to semiconductor nanoparticles (quantum dots) to create photosensitizers for light-driven catalysis. researchgate.net The steric bulk of the 6,6'-dimethyl groups could create well-defined pockets or channels within a polymer or MOF, enabling size-selective molecular recognition or catalysis. The integration of its metal complexes into conductive polymers or onto graphene-based materials could pave the way for new electronic sensors or components for molecular-scale electronics.

| Platform | Integration Strategy | Emerging Opportunity |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Use as a functionalized linker (strut) | Selective gas separation, heterogeneous catalysis, chemical sensing |

| Nanoparticles (e.g., Au, TiO₂, Quantum Dots) | Covalent attachment to the nanoparticle surface via a linker group researchgate.net | Enhanced photocatalysis, targeted drug delivery, diagnostic probes |

| Conductive Polymers | Incorporation as a pendant group or part of the polymer backbone | Electrochemical sensors, electrochromic materials, organic electronics |

| Self-Assembled Monolayers (SAMs) | Anchoring to conductive or insulating surfaces (e.g., gold, silicon) | Molecular electronics, surface modification, fundamental studies of charge transfer |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6,6'-Dimethyl-2,2'-bipyrazine, and what methodological considerations are critical for optimizing yield?

- Answer: A scalable Pd-catalyzed coupling method is effective for synthesizing 2,2'-bipyrazine derivatives. For 6,6'-dimethyl substitution, functionalization via allylic substitution of 6,6′-bis(chloromethyl)-2,2′-bipyrazine (precursor) with nucleophiles like methyl groups can be employed. Key parameters include catalyst loading (e.g., Pd(PPh₃)₄), reaction temperature (80–100°C), and solvent choice (e.g., DMF or toluene). Purification via column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- Answer: Single-crystal X-ray diffraction provides precise structural data, including bond lengths and angles, while high-resolution X-ray diffraction combined with electron density analysis (via quantum theory of atoms in molecules, QTAIM) reveals electron distribution and reactive sites. Vibrational spectroscopy (IR/Raman) and cyclic voltammetry further elucidate electronic properties, such as redox potentials and π-accepting capabilities .

Q. What are the key coordination chemistry properties of this compound as a ligand?

- Answer: The ligand forms stable complexes with transition metals (e.g., Cu(I), Re(I), Ru(II)) due to its bidentate N,N'-donor configuration. The methyl groups introduce steric hindrance, influencing coordination geometry. For example, in Re(CO)₃ complexes, 2,2'-bipyrazine exhibits stronger π-backbonding than 2,2'-bipyridine, shifting CO stretching frequencies by ~15 cm⁻¹ to higher energies .

Advanced Research Questions

Q. How do substituents at the 6,6'-positions of 2,2'-bipyrazine influence its electronic and steric effects in metal complexes?

- Answer: Methyl groups enhance steric bulk, reducing ligand flexibility and stabilizing tetrahedral or distorted geometries in complexes. Electronically, they slightly donate electron density via inductive effects, lowering the π* orbital energy of the ligand. This strengthens metal-to-ligand charge transfer (MLCT) transitions, as observed in Ru(II) complexes with MLCT absorption maxima >500 nm .

Q. What mechanistic insights explain the catalytic activity of this compound metal complexes in CO₂ reduction?

- Answer: Ru(II) tris(bipyrazine) complexes act as photosensitizers in CO₂ reduction, where electron transfer from the excited MLCT state to CO₂ occurs via a metal-activated pathway (not hydrogenation). The bipyrazine ligand stabilizes reduced intermediates, suppressing competing H₂ evolution. Adding thiols inhibits CO₂ reduction, confirming a radical-based mechanism .

Q. How can computational methods like DFT be applied to predict the photophysical properties of this compound complexes?

- Answer: Density functional theory (DFT) calculations optimize molecular geometries and calculate frontier orbital energies (HOMO/LUMO), predicting MLCT transitions. Time-dependent DFT (TD-DFT) simulates excited-state dynamics, correlating with experimental UV-Vis spectra. For example, calculations on Re(CO)₃(bipyrazine)Cl match observed CO frequency shifts and MLCT lifetimes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.